molecular formula C18H20N2O5S B6111260 (5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,3-THIAZOLIDINE-2,4-DIONE

(5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,3-THIAZOLIDINE-2,4-DIONE

Cat. No.: B6111260
M. Wt: 376.4 g/mol
InChI Key: DHSLAQVAGVKEMI-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound with a unique structure that combines a thiazolidine ring, a methoxyphenyl group, and a morpholinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves a multi-step process. One common method includes the condensation of 2-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-(morpholin-4-yl)-3-oxopropyl bromide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,3-THIAZOLIDINE-2,4-DIONE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and diabetes.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(2-HYDROXYPHENYL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,3-THIAZOLIDINE-2,4-DIONE
  • (5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,3-THIAZOLIDINE-2,4-DIONE

Uniqueness

What sets (5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,3-THIAZOLIDINE-2,4-DIONE apart from similar compounds is its methoxy group, which can influence its reactivity and interaction with biological targets. This makes it a unique candidate for various applications in research and industry.

Properties

IUPAC Name

(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(3-morpholin-4-yl-3-oxopropyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-14-5-3-2-4-13(14)12-15-17(22)20(18(23)26-15)7-6-16(21)19-8-10-25-11-9-19/h2-5,12H,6-11H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSLAQVAGVKEMI-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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